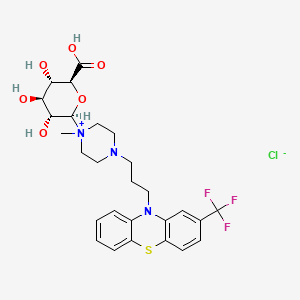

Trifluoperazine N-glucuronide (chloride)

Description

Contextualization within Drug Metabolism Pathways

Drug metabolism is broadly categorized into Phase I and Phase II reactions. researchgate.net Phase I reactions typically introduce or expose functional groups on a drug molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. wikipedia.orgnih.gov Glucuronidation is the most prevalent Phase II conjugation reaction in human drug metabolism. hyphadiscovery.com

The formation of Trifluoperazine (B1681574) N-glucuronide is a classic example of a Phase II metabolic pathway. caymanchem.com This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. tandfonline.comjove.com These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the drug molecule. wikipedia.org

Specifically, the N-glucuronidation of trifluoperazine, which possesses a tertiary amine group, is catalyzed almost exclusively by the human UGT isoform UGT1A4. caymanchem.comresearchgate.netnih.gov Trifluoperazine is considered a selective substrate probe for assessing the activity of the UGT1A4 enzyme in research settings. nih.govnih.gov Studies using human liver microsomes (HLMs) have demonstrated that the glucuronidation of trifluoperazine exhibits atypical kinetic behavior, best described by a substrate inhibition model. nih.gov This is an important consideration in preclinical studies, as significant differences in metabolic kinetics can be observed between species, such as humans and monkeys. nih.gov For instance, while N-glucuronidation is a major metabolic route for trifluoperazine in human in vitro systems, this metabolite was not detected in similar studies using rat models. researchgate.net

Table 1: Kinetic Parameters for Trifluoperazine Glucuronidation This table presents the kinetic parameters for the formation of Trifluoperazine N-glucuronide in human and cynomolgus monkey liver microsomes.

| Enzyme Source | Kinetic Model | Km (μM) | Ksi (μM) |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Substrate Inhibition | 40 ± 5 | 140 ± 20 |

| Monkey Liver Microsomes (MyLMs) | Substrate Inhibition | 108 ± 10 | 250 ± 30 |

Data sourced from a 2014 study on the metabolic behavior of trifluoperazine. nih.gov

Significance of N-Glucuronidation for Xenobiotics and Endogenous Compounds

N-glucuronidation is a vital metabolic pathway for a wide array of nitrogen-containing compounds, including drugs (xenobiotics) and substances produced by the body (endogenous compounds). tandfonline.comnih.gov This conjugation reaction targets various chemical structures, such as primary aromatic amines, amides, and tertiary aliphatic amines like the one found in trifluoperazine. tandfonline.comresearchgate.net The primary consequence of glucuronidation is a significant increase in the hydrophilicity (water solubility) of the substrate. wikipedia.orgjove.com This enhanced polarity makes the resulting glucuronide conjugates, which are typically pharmacologically inactive, more readily excretable from the body via urine or bile. researchgate.nethelsinki.fi

The ability to perform N-glucuronidation varies markedly between different species, which is a critical factor in drug development. tandfonline.comnih.gov Humans generally exhibit much higher rates of N-glucuronidation compared to many animal species used in preclinical testing. nih.govresearchgate.net This difference is largely attributed to the activity of two specific enzymes: the well-studied UGT1A4 and UGT2B10. nih.govresearchgate.net

For xenobiotics, N-glucuronidation is a common metabolic route for many classes of drugs, including H1 antihistamines and antidepressants. nih.gov For some drugs, the N-glucuronide metabolite can be the major form found in urine. tandfonline.com Beyond drugs, this pathway is also involved in the metabolism of various pollutants and other foreign substances. wikipedia.org In terms of endogenous compounds, glucuronidation plays a role in the elimination of substances like bilirubin, androgens, and estrogens. wikipedia.org By converting these lipophilic compounds into water-soluble conjugates, the body can efficiently remove them, preventing their accumulation. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H33ClF3N3O6S |

|---|---|

Molecular Weight |

620.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylic acid;chloride |

InChI |

InChI=1S/C27H32F3N3O6S.ClH/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30;/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3;1H/t21-,22-,23+,24-,25+;/m0./s1 |

InChI Key |

AGNWBSBDYUBKFD-CCBWYJQXSA-N |

Isomeric SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.[Cl-] |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Enzymatic Biotransformation and Metabolic Pathways

Identification and Characterization of UGT Isoforms Involved in Formation

The formation of Trifluoperazine (B1681574) N-glucuronide is primarily mediated by specific isoforms of the UGT1A family. caymanchem.commedchemexpress.com

Research has consistently identified UDP-glucuronosyltransferase 1A4 (UGT1A4) as the principal enzyme responsible for the N-glucuronidation of trifluoperazine. caymanchem.comnih.govnih.govnih.gov Studies using human liver microsomes and recombinant UGT isoforms have confirmed that trifluoperazine is a highly selective substrate for UGT1A4. nih.govresearchgate.net This enzyme, primarily expressed in the liver, efficiently catalyzes the transfer of glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA) to the tertiary amine group of trifluoperazine, forming the N-glucuronide metabolite. medchemexpress.comnih.govresearchgate.net The specificity of UGT1A4 for trifluoperazine makes this reaction a valuable tool for phenotyping UGT1A4 activity. nih.gov Genetic variations in the UGT1A4 gene can lead to altered enzyme activity, potentially impacting the metabolism of trifluoperazine. genesight.com

While UGT1A4 is the primary catalyst, other UGT isoforms have been investigated for their potential role and interactions in trifluoperazine metabolism. Studies have shown that interactions can occur between different UGT isoforms, which may affect their enzymatic activities. medchemexpress.com For instance, co-expression of UGT1A4 has been observed to affect the activity of UGT1A9. medchemexpress.com

The enzymatic kinetics of trifluoperazine N-glucuronidation by UGT1A4 have been characterized. In some experimental systems, the reaction follows Michaelis-Menten kinetics. medchemexpress.com However, other studies have reported that the glucuronidation of trifluoperazine can exhibit atypical kinetic profiles, such as substrate inhibition, in both human and monkey liver microsomes. nih.gov

When corrected for non-specific binding, the Michaelis constant (Km) values for trifluoperazine glucuronidation were found to be similar for both recombinant UGT1A4 and human liver microsomes. nih.gov This suggests that UGT1A4 is the major contributor to this metabolic pathway in the liver. nih.gov The reaction mechanism for UGTs is a bi-substrate reaction that proceeds via a direct S_N2-like mechanism. researchgate.net

Table 1: Michaelis-Menten Parameters for Trifluoperazine Glucuronidation

| Enzyme Source | Km (μM) | Vmax (relative units) | Kinetic Model |

| Recombinant UGT1A4 | 4.1 nih.gov | - | Michaelis-Menten |

| Human Liver Microsomes | 6.1 ± 1.2 nih.gov | - | Michaelis-Menten |

| Human Liver Microsomes | - | - | Substrate Inhibition nih.gov |

| Monkey Liver Microsomes | - | - | Substrate Inhibition nih.gov |

Note: The table presents a summary of reported kinetic parameters. Direct comparison of Vmax values is not always possible due to variations in experimental conditions and reporting units.

Substrate Specificity and Selectivity Profiling of Relevant UGTs

The substrate specificity of UGT enzymes is a critical determinant of their role in drug metabolism. Trifluoperazine has been established as a highly selective substrate for UGT1A4. nih.govresearchgate.net This high degree of selectivity is a notable feature, as many other UGT substrates are metabolized by multiple isoforms. The specificity of trifluoperazine makes it a useful probe substrate for assessing the activity of UGT1A4 in vitro. nih.govnih.gov

In a screening of various human UGT isoforms (including UGT1A1, 1A3, 1A6, 1A7, 1A8, 1A9, 1A10, 2B7, and 2B15), significant glucuronidation of trifluoperazine was only observed with UGT1A4. nih.gov This confirms the primary role of this isoform in the metabolic clearance of trifluoperazine via this pathway.

Molecular Basis of UGT Activity and Oligomerization Phenomena

The activity of UGT enzymes is influenced by their structure and their integration within the endoplasmic reticulum membrane. nih.gov The N-terminal domain of UGT proteins, coded by exon 1, is generally accepted to contain the binding sites for the aglycone substrate. nih.gov The C-terminal domain binds the co-substrate, UDPGA.

There is evidence that UGT enzymes can form both homo- and heterodimers (oligomerization), which can affect their catalytic activity. uniprot.org Interactions between different UGT1A isoforms, such as UGT1A1, UGT1A4, and UGT1A6, have been shown to modulate their enzymatic activities. medchemexpress.com This suggests that the metabolic activity of a single UGT isoform can be influenced by the presence and interaction with other UGTs in the liver, adding another layer of complexity to the prediction of drug metabolism.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Metabolite Separation and Detection

Chromatography is the cornerstone for isolating metabolites like Trifluoperazine (B1681574) N-glucuronide from parent compounds and endogenous substances. The choice of technique depends on the required sensitivity, selectivity, and the specific goals of the analysis, ranging from quantification to structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of pharmaceutical compounds. When coupled with a spectrophotometric (UV-Vis) detector, it provides a reliable method for analyzing compounds that possess a chromophore. The phenothiazine (B1677639) structure within Trifluoperazine and its N-glucuronide metabolite contains a chromophoric system, making it suitable for UV detection. scispace.comactapharmsci.com

While specific HPLC methods for the isolated N-glucuronide are not extensively detailed in general literature, the methods developed for the parent drug, Trifluoperazine, establish the principles for its analysis. scispace.comactapharmsci.comresearchgate.net These methods typically utilize a reverse-phase C18 column for separation. scispace.comactapharmsci.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with additives like triethylamine (B128534) to improve peak shape. scispace.com Detection wavelengths are selected based on the absorbance maxima of the analyte; for Trifluoperazine, wavelengths around 210 nm, 227 nm, and 262 nm have been used effectively. scispace.comactapharmsci.comresearchgate.net The linearity of these methods has been established over specific concentration ranges, demonstrating their suitability for quantitative analysis. scispace.com

Table 1: Example HPLC Conditions for Analysis of the Parent Compound, Trifluoperazine Note: These parameters for the parent drug illustrate the chromatographic principles applicable to its N-glucuronide metabolite.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase (Column) | Inertsil ODS-3 C18 (250x4.6mm, 5µm) scispace.com | Phenomenex Luna C18 (250x4.6mm) actapharmsci.com | Agilent Zorbax C18 (250x4.6mm, 5µm) researchgate.net |

| Mobile Phase | Acetonitrile: Water: Triethylamine (68:31.8:0.2 v/v), pH 4 scispace.com | Acetonitrile: Phosphate Buffer (pH 5.5) with 0.1% Triethylamine (70:30 v/v) actapharmsci.com | Buffer: Acetonitrile (80:20 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min scispace.com | 1.0 mL/min actapharmsci.com | 0.8 mL/min researchgate.net |

| Detection Wavelength | 210 nm scispace.com | 262 nm actapharmsci.com | 227 nm researchgate.net |

For the analysis of metabolites in biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. nih.govresearchgate.net This technique allows for the direct measurement of glucuronide conjugates, which can be challenging with less sensitive methods because of their high hydrophilicity and potential for co-elution with matrix components. researchgate.net LC-MS/MS is essential for confirming the identity of Trifluoperazine N-glucuronide and quantifying it at the low concentrations typically found in pharmacokinetic studies. nih.govresearchgate.net

The methodology involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. nih.gov The use of a stable isotope-labeled internal standard, such as Trifluoperazine-D3 N-glucuronide, is common practice to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. veeprho.com Chromatographic separation is often achieved on a C18 column with a mobile phase consisting of acetonitrile, methanol, and a buffer like ammonium (B1175870) bicarbonate. nih.govresearchgate.net The high selectivity of LC-MS/MS makes it an indispensable tool in drug metabolism research. researchgate.net

Mass Spectrometric Parameters and Ion Transitions for Targeted Analysis

Targeted analysis using tandem mass spectrometry relies on the principle of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). researchgate.net This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific, characteristic product ion in the second mass analyzer. This process provides exceptional selectivity, as it requires a compound to have both the correct precursor mass and produce the correct product ion to be detected.

For Trifluoperazine N-glucuronide, the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of approximately 584.3. caymanchem.com This ion is selected as the precursor. While specific product ions are determined during method development, the process allows for unambiguous quantification, even in complex samples. researchgate.net The differentiation between N-glucuronides and other isomeric forms like O-glucuronides can be achieved through specific ion/molecule reactions that generate diagnostic product ions. nih.gov Optimized electrospray ionization (ESI) source settings are critical for achieving a stable and robust signal. researchgate.net

Table 2: Mass Spectrometric Parameters for Trifluoperazine N-glucuronide

| Parameter | Value / Description | Source(s) |

| Compound | Trifluoperazine N-glucuronide | nih.gov |

| Molecular Formula | C₂₇H₃₂F₃N₃O₆S | caymanchem.comnih.gov |

| Molecular Weight | ~583.6 g/mol | caymanchem.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |

| Precursor Ion ([M+H]⁺) | m/z 584.3 | caymanchem.com |

| Quantification Mode | Selected Reaction Monitoring (SRM) | researchgate.net |

| ESI Voltage | +5.0 kV | researchgate.net |

| Vaporizer Temperature | 420 °C | researchgate.net |

| Capillary Temperature | 360 °C | researchgate.net |

Application as a Reference Standard in Method Development and Validation

The availability of a purified and characterized Trifluoperazine N-glucuronide (chloride) is essential for its role as a reference standard. veeprho.com Reference standards are critical for the development and validation of analytical methods, ensuring the accuracy, precision, and reliability of quantitative data. actapharmsci.comresearchgate.net In LC-MS/MS analysis, an authentic standard of the metabolite is necessary for direct quantification and for establishing the calibration curve against which unknown sample concentrations are measured. researchgate.net

Method validation, performed according to regulatory guidelines, involves assessing several key parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scispace.com

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a known amount of the reference standard into a blank matrix. actapharmsci.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. actapharmsci.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

Furthermore, isotopically labeled versions, such as Trifluoperazine-D3 N-glucuronide, serve as ideal internal standards in pharmacokinetic studies, enabling precise quantification by correcting for analytical variability. veeprho.commedchemexpress.com The use of certified reference standards is a prerequisite for robust and defensible bioanalytical results in both research and clinical settings.

Comparative Preclinical and in Vitro Research Models

Utilization of Trifluoperazine (B1681574) N-Glucuronide as a Probe Substrate for UGT1A4 Activity

Trifluoperazine (TFP) is widely recognized and used as a selective and specific probe substrate to phenotype the activity of the UGT1A4 enzyme in various research settings. nih.govnih.govnih.govnih.govnih.gov Its N-glucuronidation is almost exclusively catalyzed by UGT1A4, making it an ideal tool for studying this specific isoform. nih.govdrugbank.com

To measure UGT1A4 activity using trifluoperazine, researchers employ several in vitro assay systems, ranging from simple to complex.

Recombinant UGTs/Supersomes: The most direct way to assess isoform specificity is by using recombinant human UGTs, which are individual UGT enzymes expressed in a cellular system that lacks native UGT activity, such as insect cells (creating "supersomes") or bacteria. nih.gov Studies using a panel of recombinant UGTs have confirmed that TFP is a highly selective substrate for UGT1A4. nih.govdrugbank.com These systems are crucial for kinetic analysis and inhibition studies of a single isoform without confounding metabolic activities. nih.gov

HEK293 Cells: Human embryonic kidney (HEK293) cells are another common system for expressing individual UGT enzymes. nih.govdrugbank.com Assessing the selectivity of TFP has been performed using a range of UGT isoforms (including UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15) expressed in HEK293 cells, which confirmed UGT1A4 as the primary catalyst. nih.govdrugbank.com

Liver Microsomes: Human liver microsomes (HLMs) are a subcellular fraction containing the full complement of UGT enzymes and are a standard in vitro tool for drug metabolism studies. nih.govresearchgate.net HLMs provide a more physiologically relevant environment than single-enzyme systems. Trifluoperazine is frequently used as a specific marker to measure UGT1A4 activity within this complex mixture of enzymes, particularly for inhibition studies. nih.govnih.gov

The use of trifluoperazine as a UGT1A4 probe is fundamental to kinetic analysis and the screening of potential drug-drug interactions. nih.govnih.gov

Kinetic analyses of trifluoperazine glucuronidation in both human and monkey liver microsomes have revealed atypical kinetics, best described by a substrate inhibition model. nih.gov When corrected for extensive nonspecific binding, the Michaelis-Menten constant (Km) for TFP glucuronidation was found to be similar between recombinant UGT1A4 and pooled human liver microsomes. nih.gov

Table 3: Kinetic Parameters for Trifluoperazine N-Glucuronidation

| Enzyme Source | Kinetic Model | Km (μM) | Ksi (μM) | Reference |

|---|---|---|---|---|

| Recombinant UGT1A4 | Michaelis-Menten | 4.1 | N/A | nih.gov |

| Human Liver Microsomes | Michaelis-Menten | 6.1 ± 1.2 | N/A | nih.gov |

| Human Liver Microsomes | Substrate Inhibition | 40 ± 5 | 140 ± 20 | nih.gov |

| Monkey Liver Microsomes | Substrate Inhibition | 108 ± 10 | 250 ± 30 | nih.gov |

Note: Km values can vary based on experimental conditions and kinetic model used.

Inhibition studies are critical for predicting whether a new chemical entity might interfere with the metabolism of drugs cleared by UGT1A4. Using trifluoperazine N-glucuronidation as the reporter reaction, various compounds have been screened for their inhibitory potential. Hecogenin was identified as a selective inhibitor of UGT1A4. nih.gov More recently, the drug finasteride (B1672673) was shown to be a potent and selective competitive inhibitor of UGT1A4-mediated trifluoperazine-N-glucuronidation. nih.gov Conversely, other drugs like ticagrelor (B1683153) have been shown to have little to no inhibitory effect on UGT1A4 activity. nih.gov

Table 4: In Vitro Inhibition of UGT1A4 Activity (Trifluoperazine as Probe)

| Inhibitor | System | Inhibition Constant | Reference |

|---|---|---|---|

| Hecogenin | Recombinant UGT1A4 | IC₅₀: 1.5 μM | nih.gov |

Theoretical Implications and Future Research Directions

Contribution to Understanding Xenobiotic Disposition in Experimental Systems

The formation of Trifluoperazine (B1681574) N-glucuronide is a classic example of Phase II metabolism, a critical pathway for the disposition of xenobiotics—compounds foreign to an organism's normal biochemistry. wikipedia.orgresearchgate.net Glucuronidation, the process of conjugating a molecule with glucuronic acid, significantly increases the water-solubility of substances like trifluoperazine, facilitating their elimination from the body, primarily through urine or feces. wikipedia.org The study of Trifluoperazine N-glucuronide, a quaternary ammonium-linked glucuronide metabolite, contributes fundamentally to our understanding of how the body handles drugs with aliphatic tertiary amine groups. nih.gov

Trifluoperazine is recognized as a highly selective substrate for the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4), making its N-glucuronidation a model reaction for phenotyping the activity of this specific enzyme in various experimental systems. nih.govnih.govcaymanchem.com By measuring the formation of Trifluoperazine N-glucuronide in vitro, for instance in human liver microsomes (HLMs) or with recombinant enzymes, researchers can probe the function and capacity of this key metabolic pathway. nih.govnih.gov This specific metabolite serves as a valuable tool, allowing for the characterization of UGT1A4's role in the broader context of xenobiotic clearance. The identification of numerous N+-glucuronide metabolites in human urine underscores the importance of this pathway in the disposition of many therapeutic drugs. nih.gov

Elucidation of Inter-Species Variability in Drug Metabolism Research

A significant challenge in pharmaceutical research is the extrapolation of preclinical animal data to humans. Research involving Trifluoperazine N-glucuronide has been instrumental in highlighting the profound inter-species variability that exists in drug metabolism, particularly in N-glucuronidation pathways. researchgate.netnih.gov Studies have consistently shown that the rates of N-glucuronidation are often substantially higher in humans compared to animal species commonly used in preclinical safety assessments. researchgate.netnih.govhyphadiscovery.com This difference is largely attributed to the expression and activity of specific UGT enzymes, namely UGT1A4 and UGT2B10, in humans. researchgate.netnih.gov

Direct comparative studies have provided clear evidence of this variability:

Human vs. Monkey: Kinetic studies using liver microsomes revealed that while the metabolic pathway follows a similar model (substrate inhibition), the kinetic parameters (Km and Ksi) for trifluoperazine glucuronidation differ significantly between humans and cynomolgus monkeys. nih.gov

Human/Monkey vs. Dog/Rat: An investigation using a micropatterned co-cultured (MPCC) hepatocyte system showed that the N-glucuronide of trifluoperazine was formed in both human and monkey liver cells, but it was not produced in dog or rat cells. researchgate.net

This discrepancy is critical, as laboratory animal models are the standard for preclinical risk assessment. researchgate.net The finding that a major human metabolite like Trifluoperazine N-glucuronide may be absent or produced at very low levels in these models emphasizes the risk of inaccurately predicting human metabolic profiles and potential toxicities. hyphadiscovery.comresearchgate.net Therefore, the study of this metabolite serves as a key example driving the need for careful species selection and the development of more human-relevant models in drug development.

Table 1: Comparative Kinetic Parameters for Trifluoperazine Glucuronidation

| Enzyme Source | Species | Km (μM) | Ksi (μM) | Kinetic Model |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | Human | 6.1 ± 1.2 | - | - |

| Recombinant UGT1A4 | Human | 4.1 | - | - |

| Human Liver Microsomes (HLM) | Human | 40 ± 5 | 140 ± 20 | Substrate Inhibition |

| Monkey Liver Microsomes (MyLM) | Cynomolgus Monkey | 108 ± 10 | 250 ± 30 | Substrate Inhibition |

Development of Novel In Vitro and In Vivo Models for Predicting Metabolic Fate in Research

The challenges highlighted by inter-species variability and complex enzyme interactions necessitate the development of more sophisticated and predictive research models. The study of compounds like trifluoperazine and its N-glucuronide metabolite plays a role in validating these new systems. Traditional models like liver microsomes and recombinant enzymes are foundational, but newer models aim to better replicate the complex cellular environment of the liver. nih.govnih.gov

Examples of advanced models where trifluoperazine metabolism has been studied include:

Cell-based systems: Genetically engineered cell lines, such as HEK293 cells expressing a single UGT isoform, are used to confirm enzyme selectivity and study the kinetics of specific reactions like trifluoperazine N-glucuronidation in a clean, controlled system. nih.gov

Micropatterned Co-Cultures (MPCCs): This advanced in vitro model co-cultures hepatocytes with stromal cells, maintaining higher and more stable metabolic activity over time compared to conventional cultures. The MPCC model has been successfully used to demonstrate species differences in trifluoperazine metabolism that were not apparent in simpler systems. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: While not directly using the compound, the data generated from in vitro studies with Trifluoperazine N-glucuronide (such as kinetic parameters and transport characteristics) are essential inputs for PBPK models. nih.gov These computational models integrate physiological, enzymatic, and transporter data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the whole body, offering a more promising strategy for predicting in vivo outcomes from in vitro data. nih.gov

In Silico Models: Computational approaches, such as density functional theory calculations, are being explored to model the reaction mechanisms of UGT-mediated glucuronidation. researchgate.net These models aim to predict the likelihood and rate of metabolism for new chemical entities, potentially reducing the reliance on extensive laboratory experiments in early drug discovery.

The continued use of well-characterized reactions, such as the formation of Trifluoperazine N-glucuronide, is vital for the calibration and validation of these emerging in vitro and in silico technologies, ultimately improving our ability to predict the metabolic fate of new drug candidates.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying trifluoperazine N-glucuronide in biological matrices?

- Methodology : Use LC-MS/MS with negative electrospray ionization mode , optimized parameters: declustering potential (DP) = 156 V, collision cell exit potential (CXP) = 12 V. Mobile phases typically involve acetonitrile/water gradients with 0.1% formic acid. Chromatographic separation is achieved using C18 columns (e.g., Shim-pack XR-ODS) at 40°C .

- Validation : Include internal standards (e.g., deuterated analogs) to control matrix effects. Calibration curves should span 1–500 nM, with precision ≤15% .

Q. How is trifluoperazine N-glucuronide synthesized in vitro for metabolic studies?

- Enzymatic Formation : Incubate trifluoperazine with recombinant human UGT1A4 isoforms in liver microsomes (0.5–1 mg/mL protein) at 37°C. Use UDP-glucuronic acid (5 mM) as a cofactor. Terminate reactions with ice-cold methanol and centrifuge at 14,000×g for 10 min to pellet proteins .

- Kinetic Parameters : Measure Km (Michaelis constant) and Vmax using nonlinear regression. Typical Km values range 50–200 µM for tertiary amine glucuronidation .

Q. What are the solubility and stability considerations for trifluoperazine N-glucuronide in experimental workflows?

- Solubility : Soluble in methanol and water. For stock solutions (10 mM), dissolve in methanol and store at -20°C. Avoid freeze-thaw cycles; aliquot to prevent degradation .

- Stability : Degrades by ~20% after 1 month at -20°C. Use within 6 months at -80°C. Validate stability via HPLC-UV (λ = 254 nm) before critical experiments .

Advanced Research Questions

Q. How do conflicting reports on UGT isoform specificity for trifluoperazine glucuronidation arise, and how can they be resolved?

- Contradiction Analysis : Early studies attributed trifluoperazine glucuronidation solely to UGT1A4 , but later work suggested UGT1A3 and UGT1A1 may contribute under high substrate concentrations. Discrepancies arise from differences in:

- Experimental systems (recombinant enzymes vs. human liver microsomes).

- Substrate concentration (saturable kinetics above 200 µM).

- Resolution : Perform inhibition assays with isoform-specific inhibitors (e.g., hecogenin for UGT1A4) or siRNA knockdowns. Confirm using SRM chromatograms to isolate isoform-specific glucuronide peaks .

Q. What experimental designs are optimal for studying drug-drug interactions (DDIs) involving trifluoperazine N-glucuronide?

- Inhibition Kinetics : Co-incubate trifluoperazine with potential inhibitors (e.g., cabozantinib for UGT1A9) in microsomal preparations. Calculate Ki (inhibition constant) using Dixon plots. For time-dependent inhibition, pre-incubate inhibitors with NADPH for 30 min .

- Clinical Relevance : Use [I]/Ki ratios >0.1 to predict clinically significant DDIs. For example, cabozantinib (Cmax = 2.5 µM, Ki = 1.8 µM) has [I]/Ki = 1.4, indicating high DDI risk .

Q. How can researchers address low trifluoperazine N-glucuronide recovery rates in pharmacokinetic studies?

- Optimization Strategies :

- Add β-glucuronidase inhibitors (e.g., saccharolactone, 5 mM) to prevent hydrolysis during sample preparation.

- Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) for higher recovery (>85%) vs. protein precipitation .

- Troubleshooting : Check for ion suppression in LC-MS/MS via post-column infusion. Adjust mobile phase pH to 3.5–4.0 to enhance ionization efficiency .

Data Interpretation and Validation

Q. How should researchers validate conflicting data on trifluoperazine N-glucuronide’s role in CYP-mediated metabolism?

- Case Study : While trifluoperazine is metabolized by CYP2D6 to sulfoxide derivatives, its N-glucuronide does not inhibit CYP isoforms. Conflicting reports may arise from indirect effects (e.g., altered protein binding). Validate via:

- CYP Phenotyping : Use isoform-specific probes (dextromethorphan for CYP2D6) in pooled human hepatocytes.

- Binding Assays : Measure unbound fraction using equilibrium dialysis .

Q. What are the best practices for benchmarking trifluoperazine N-glucuronide against other glucuronide standards?

- Cross-Validation : Compare fragmentation patterns (MS/MS) and retention times with structurally similar glucuronides (e.g., norfluoxetine N-glucuronide). Use reference standards (e.g., ZZS-PI-148) certified with ≥98% purity .

- Interlaboratory Reproducibility : Share raw data (e.g., m/z 583.6 → 407.2 transition) via platforms like Metabolomics Workbench .

Safety and Compliance

Q. What safety protocols are critical when handling trifluoperazine N-glucuronide in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.